

Application Notes and Protocols: Research Use of Odulimomab for Studying Cell Adhesion

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Compound of Interest

Compound Name: *Odulimomab*

Cat. No.: *B1169742*

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Introduction

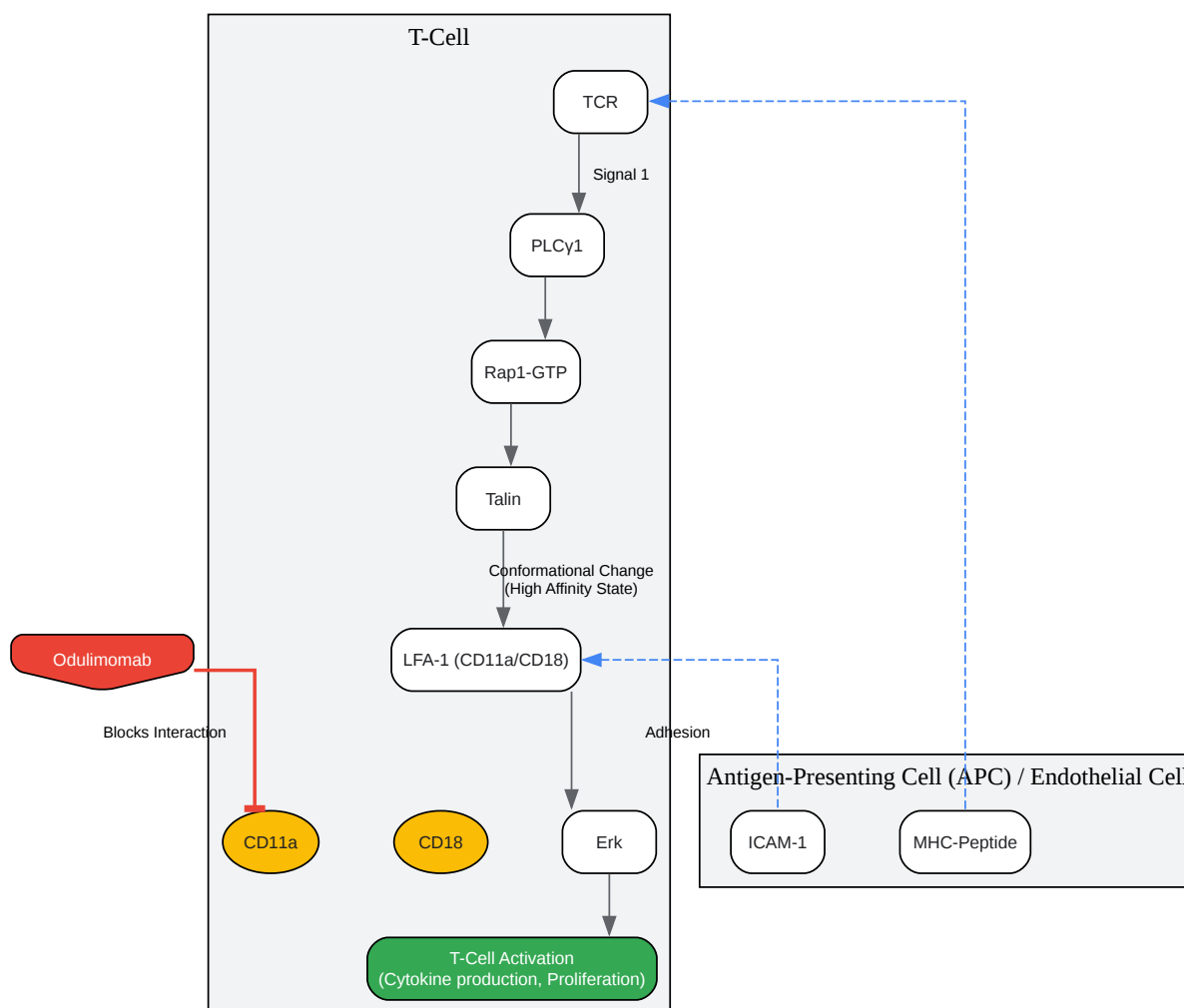
Odulimomab is a murine monoclonal antibody that specifically targets the alpha chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1), a key integrin involved in cell adhesion.[1] By binding to CD11a, **Odulimomab** effectively blocks the interaction between LFA-1 on leukocytes and its primary ligand, the Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on various cell types, including endothelial cells and antigen-presenting cells. This blockade of the LFA-1/ICAM-1 axis makes **Odulimomab** a valuable tool for investigating the roles of cell adhesion in various physiological and pathological processes, including immune responses, inflammation, and transplant rejection. These application notes provide detailed protocols and data presentation guidelines for utilizing **Odulimomab** in cell adhesion studies.

Mechanism of Action

Odulimomab is an investigational drug designed for the prevention of transplant rejection and the treatment of various immunological diseases.[2] Its mechanism of action is centered on the inhibition of the LFA-1/ICAM-1 interaction, which is a critical component of the "immunological synapse" formed between T-cells and antigen-presenting cells (APCs).[3] This interaction provides a co-stimulatory signal (Signal 2) necessary for full T-cell activation and proliferation. [3] By disrupting this interaction, **Odulimomab** can suppress T-cell activation and subsequent inflammatory responses.[3][4]

Signaling Pathway

The binding of LFA-1 to ICAM-1 initiates a signaling cascade that is crucial for stabilizing the cell-cell interaction and promoting downstream T-cell responses. The following diagram illustrates the key components of this pathway and the inhibitory action of **Odulimomab**.



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Caption: LFA-1/ICAM-1 Signaling Pathway and **Odulimomab**'s Inhibitory Action.

Data Presentation

Quantitative data from cell adhesion assays should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Dose-Dependent Inhibition of T-Cell Adhesion to Endothelial Cells by **Odulimomab**

Odulimomab Concentration (µg/mL)	Mean Number of Adherent T-Cells (per field)	Standard Deviation	% Inhibition of Adhesion
0 (Control)	250	± 15	0%
0.1	175	± 12	30%
1	90	± 8	64%
10	45	± 5	82%
100	20	± 3	92%

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Table 2: IC50 Value of **Odulimomab** for Inhibition of Leukocyte Adhesion

Assay Type	Cell Types	IC50 (µg/mL)	95% Confidence Interval
Static Adhesion Assay	Human T-Cells & HUVEC	0.85	0.70 - 1.05
Flow-Based Adhesion Assay	Human PBMCs & TNF-α stimulated HUVEC	1.20	0.95 - 1.50

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Experimental Protocols

Protocol 1: Static Leukocyte-Endothelial Cell Adhesion Assay

This protocol details a static adhesion assay to quantify the inhibition of leukocyte adhesion to a monolayer of endothelial cells by **Odulimomab**.

Materials:

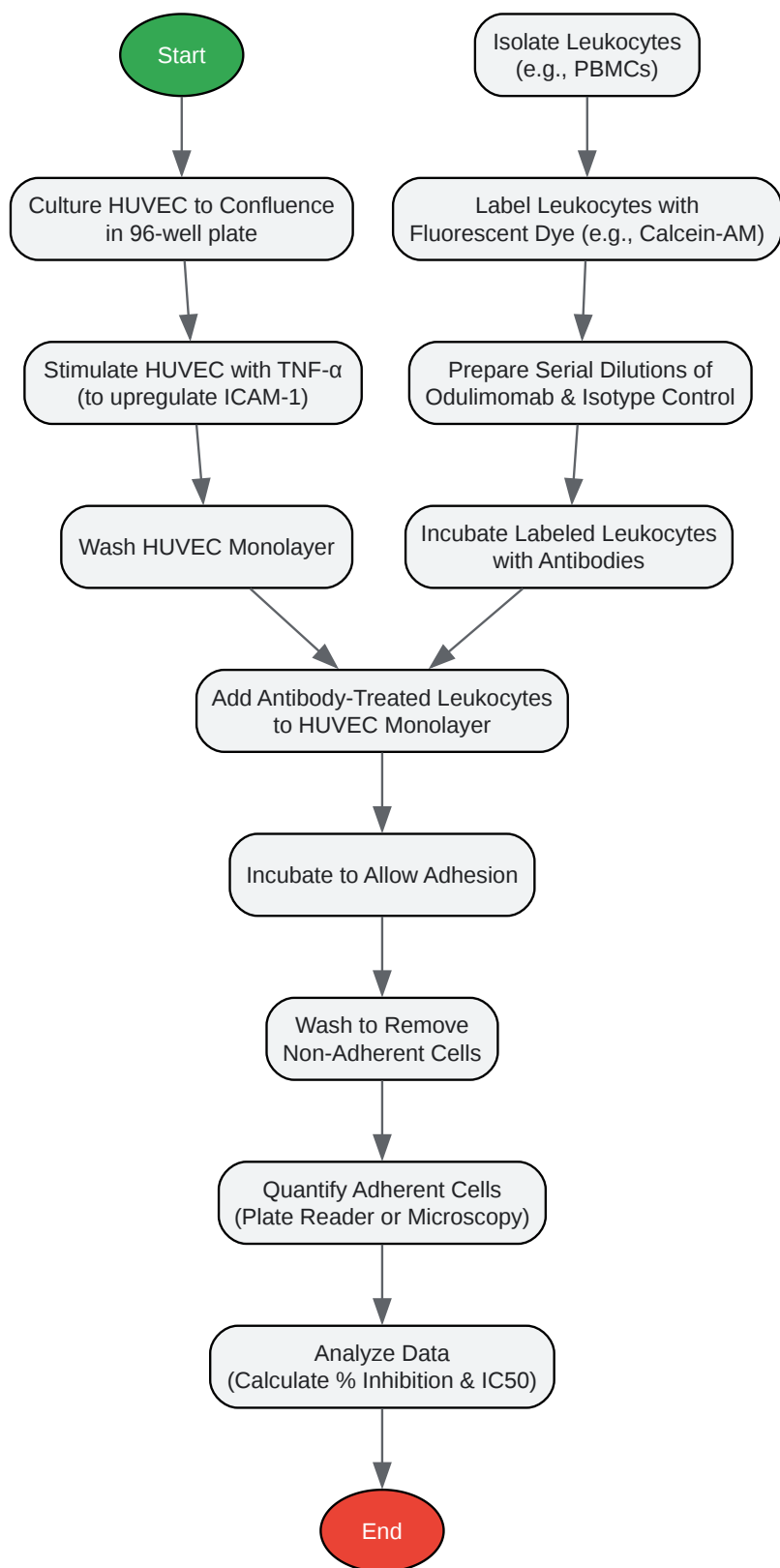
- Human Umbilical Vein Endothelial Cells (HUVEC)
- Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific leukocyte subset (e.g., T-cells)
- **Odulimomab**
- Isotype control antibody (murine IgG1)
- Cell culture medium (e.g., EGM-2 for HUVEC, RPMI-1640 for leukocytes)
- Fetal Bovine Serum (FBS)
- Tumor Necrosis Factor-alpha (TNF- α)
- Calcein-AM (or other fluorescent cell stain)
- Phosphate Buffered Saline (PBS)
- Bovine Serum Albumin (BSA)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader
- Inverted fluorescence microscope

Methodology:

- Endothelial Cell Culture:
 - Culture HUVECs in EGM-2 medium in a T75 flask until confluent.
 - Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.
 - To induce ICAM-1 expression, stimulate the confluent HUVEC monolayer with TNF- α (e.g., 10 ng/mL) for 4-6 hours prior to the assay.
- Leukocyte Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - If a specific leukocyte subset is required, further purify using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
 - Resuspend leukocytes in RPMI-1640 with 1% BSA.
- Antibody Incubation:
 - Prepare serial dilutions of **Odulimomab** and the isotype control antibody in RPMI-1640.
 - Label leukocytes with Calcein-AM according to the manufacturer's protocol.
 - Incubate the fluorescently labeled leukocytes with the different concentrations of **Odulimomab** or isotype control for 30 minutes at 37°C.
- Adhesion Assay:
 - Wash the TNF- α stimulated HUVEC monolayer twice with warm PBS.
 - Add the antibody-incubated leukocytes to the HUVEC-coated wells.
 - Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
 - Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.
- Quantification:

- Fluorescence Plate Reader: Read the fluorescence intensity of each well. The intensity is directly proportional to the number of adherent cells.
- Microscopy: Capture images of multiple fields per well using an inverted fluorescence microscope. Count the number of adherent fluorescent cells per field using image analysis software.
- Data Analysis:
 - Calculate the percentage of adhesion inhibition for each **Odulimomab** concentration relative to the control (no antibody) wells.
 - Plot the percentage of inhibition against the log of the **Odulimomab** concentration to determine the IC50 value.

Experimental Workflow Diagram



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Caption: Workflow for an Antibody-Mediated Cell Adhesion Inhibition Assay.

Protocol 2: Flow-Based Leukocyte-Endothelial Cell Adhesion Assay

This protocol describes a more physiologically relevant assay that mimics the shear stress conditions of blood flow.

Materials:

- All materials from Protocol 1
- Flow chamber system (e.g., parallel plate flow chamber)
- Syringe pump
- Microfluidic slides or coverslips coated with endothelial cells

Methodology:

- Endothelial Cell Monolayer Preparation:
 - Culture HUVECs on microfluidic slides or coverslips until a confluent monolayer is formed.
 - Stimulate the monolayer with TNF- α as described in Protocol 1.
- Leukocyte and Antibody Preparation:
 - Prepare leukocytes and incubate with **Odulimomab** or isotype control as described in Protocol 1.
- Flow-Based Adhesion Assay:
 - Assemble the flow chamber with the endothelial cell-coated slide/coverslip.
 - Perfuse the chamber with culture medium at a defined physiological shear stress (e.g., 1-5 dynes/cm²).
 - Introduce the antibody-treated leukocyte suspension into the flow chamber at the same shear stress.

- Record the interactions of leukocytes with the endothelial monolayer using a microscope equipped with a camera for a defined period (e.g., 5-10 minutes).
- Quantification and Analysis:
 - Analyze the recorded videos to quantify the number of rolling, firmly adherent, and transmigrating leukocytes per unit area over time.
 - Compare the adhesion parameters between the different **Odulimomab** concentrations and the controls.
 - Calculate the percentage of inhibition of firm adhesion.

Conclusion

Odulimomab serves as a potent and specific inhibitor of the LFA-1/ICAM-1 interaction, making it an invaluable tool for researchers studying the molecular mechanisms of cell adhesion in the context of immunology and inflammation. The protocols outlined in these application notes provide a framework for quantifying the inhibitory effects of **Odulimomab** on leukocyte-endothelial cell adhesion. Rigorous experimental design and data analysis, as described herein, will enable a deeper understanding of the therapeutic potential of targeting this critical cell adhesion pathway.

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